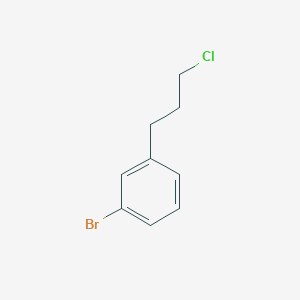

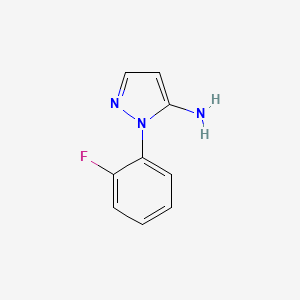

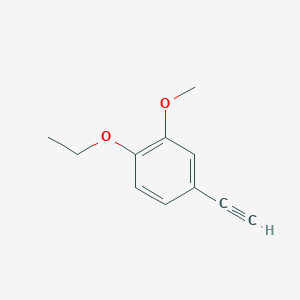

![molecular formula C7H6ClN3 B3078955 7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine CAS No. 1057672-72-6](/img/structure/B3078955.png)

7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine

Vue d'ensemble

Description

“7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine” is a heterocyclic compound . It belongs to the group of pyrazolo[3,4-b]pyridines, which are known to present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the literature .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives have been widely studied. The synthetic strategies and approaches to these compounds have been reported in numerous references .

Applications De Recherche Scientifique

Peroxisome Proliferator-Activated Receptor Agonists

The pyrazolo[4,3-B]pyridine derivatives have been examined for their role as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), which is crucial in managing lipid metabolism and reducing plasma triglyceride levels. Structure-activity relationship (SAR) studies revealed the importance of steric bulkiness of substituents on the pyrazolo[4,3-B]pyridine ring and the positioning of hydrophobic tail parts for hPPARα agonistic activity. This provides insights into the development of new therapeutic agents for lipid metabolism disorders (Miyachi et al., 2019).

Anti-Inflammatory Agents

Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including those with pyrazolo[4,3-B]pyridine structure, have shown significant anti-inflammatory properties. The derivatives synthesized demonstrated promising results in the carrageenan-induced paw edema test in rats, offering potential therapeutic options for inflammation-related disorders with minimal ulcerogenic effects (El-Tombary, 2013).

Modulators of Neurological Receptors

Compounds structured around pyrazolo[4,3-B]pyridine have been identified as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). These compounds, with improved metabolic clearance profiles compared to earlier mGlu4 modulators, have shown potential in preclinical models of Parkinson's disease, suggesting therapeutic applications in managing neurological disorders (Bollinger et al., 2018).

Potential Antianxiety Agents

Derivatives of pyrazolo[1,5-a]pyrimidine, structurally similar to pyrazolo[4,3-B]pyridine, exhibited significant anxiolytic effects without potentiating the central nervous system depressant effects of substances like ethanol or barbiturates, indicating potential for the development of new classes of antianxiety medications (Kirkpatrick et al., 1977).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which the compound belongs, have been extensively studied . They have been found to have a close similarity with the purine bases adenine and guanine , which suggests that they might interact with enzymes and receptors that recognize these bases.

Mode of Action

Given the structural similarity to adenine and guanine, it is plausible that this compound could interact with its targets in a similar manner as these purine bases .

Biochemical Pathways

Considering the structural similarity to adenine and guanine , it is possible that this compound could influence pathways where these purine bases play a crucial role.

Result of Action

Given its structural similarity to adenine and guanine , it could potentially influence cellular processes where these purine bases are involved.

Propriétés

IUPAC Name |

7-chloro-1-methylpyrazolo[4,3-b]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKJVIKFHOEOGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

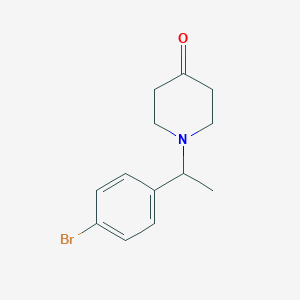

![Rel-((1S,5R)-4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B3078872.png)

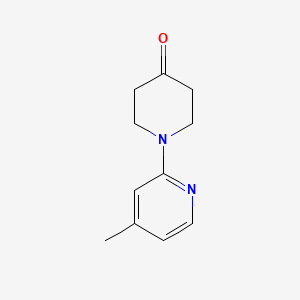

![tert-Butyl 4-[3-(4-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3078878.png)

![1-(Benzo[b]thiophen-7-yl)piperazine](/img/structure/B3078889.png)

![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)

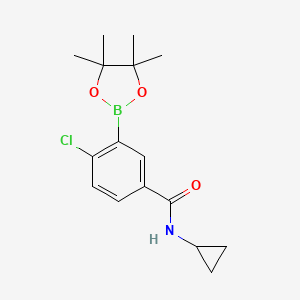

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)